Cas no 141410-06-2 ((S)-(+)-Methyl indoline-2-carboxylate)

(S)-(+)-メチルインドリン-2-カルボキシレートは、光学活性なインドリン誘導体であり、不斉合成や医薬品中間体として重要な役割を果たします。この化合物は、(S)-配置のキラル中心を有し、高い立体選択性を必要とする反応において優れた性能を発揮します。特に、医薬品開発においては、生物学的活性を持つ化合物の合成において有用なビルディングブロックとして利用されます。高い光学純度と安定性を兼ね備えており、複雑な有機分子の構築に適しています。また、結晶性が良好なため、精製や取り扱いが容易という利点もあります。

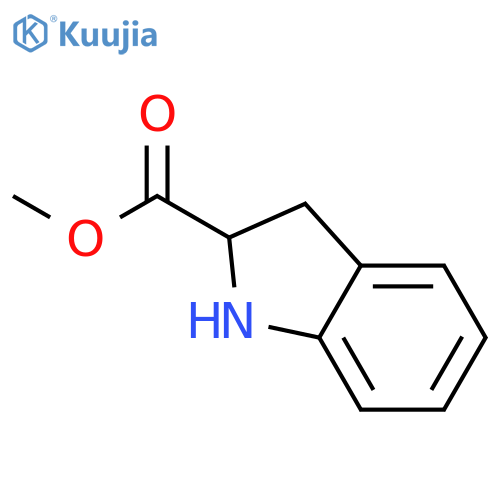

141410-06-2 structure

商品名:(S)-(+)-Methyl indoline-2-carboxylate

CAS番号:141410-06-2

MF:C10H11NO2

メガワット:177.199842691422

MDL:MFCD12796094

CID:105290

PubChem ID:7020378

(S)-(+)-Methyl indoline-2-carboxylate 化学的及び物理的性質

名前と識別子

-

- (S)-Methyl indoline-2-carboxylate

- (S)-(+)-Methyl indoline-2-carboxylate

- 1H-Indole-2-carboxylicacid, 2,3-dihydro-, methyl ester, (2S)-

- (S)-Indoline-2-carboxylic acid methyl ester

- 2,3-dihydro-1H-indol-2-carboxylic acid methyl ester

- 2-methoxycarbonylindoline

- AC1ODSZN

- AK-41781

- CTK8C6278

- DL-Indoline-2-carboxylic acid methyl ester

- indoline-2-carboxylic acid methyl ester

- methyl Indoline-2(S)-carboxylate

- methyl indoline-2-carboxylate

- SureCN926891

- 2,3-dihydro-(2S)-1H-indole-2-carboxylic acid methyl ester

- methyl(2S)-2,3-dihydroindole-2-carboxylate

- (S)-Methylindoline-2-carboxylate

- DTXSID30427246

- BS-22589

- CS-0129856

- EN300-316891

- (2S)-methyl 2-indolinecarboxylate

- Methyl (S)-indoline-2-carboxylate

- 1H-Indole-2-carboxylicacid,2,3-dihydro-,methylester,(2S)-(9CI)

- methyl (2S)-2,3-dihydro-1H-indole-2-carboxylate

- (S)-(+)-Methyl indoline-2-carboxylate, >=97.0% (HPLC)

- MFCD12796094

- URORFKDEPJFPOV-VIFPVBQESA-N

- 1H-Indole-2-carboxylic acid, 2,3-dihydro-, methyl ester, (2S)-

- SCHEMBL926891

- I11546

- 141410-06-2

- J-007495

-

- MDL: MFCD12796094

- インチ: InChI=1S/C10H11NO2/c1-13-10(12)9-6-7-4-2-3-5-8(7)11-9/h2-5,9,11H,6H2,1H3

- InChIKey: URORFKDEPJFPOV-VIFPVBQESA-N

- ほほえんだ: N1C2C(=CC=CC=2)CC1C(OC)=O

計算された属性

- せいみつぶんしりょう: 177.078978594g/mol

- どういたいしつりょう: 177.078978594g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 13

- 回転可能化学結合数: 2

- 複雑さ: 205

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.9

- トポロジー分子極性表面積: 38.3Ų

じっけんとくせい

- PSA: 38.33000

- LogP: 1.33420

- 光学活性: [α]/D 31.0±1.5°, c = 1 in chloroform

(S)-(+)-Methyl indoline-2-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB483696-5 g |

(S)-(+)-Methyl indoline-2-carboxylate, 95%; . |

141410-06-2 | 95% | 5g |

€637.00 | 2023-06-15 | |

| Chemenu | CM239618-5g |

(S)-Methyl indoline-2-carboxylate |

141410-06-2 | 95% | 5g |

$956 | 2023-03-05 | |

| TRC | M313620-250mg |

(S)-(+)-Methyl indoline-2-carboxylate |

141410-06-2 | 250mg |

$115.00 | 2023-05-17 | ||

| Enamine | EN300-316891-0.5g |

methyl (2S)-2,3-dihydro-1H-indole-2-carboxylate |

141410-06-2 | 95.0% | 0.5g |

$55.0 | 2025-03-19 | |

| abcr | AB483696-1 g |

(S)-(+)-Methyl indoline-2-carboxylate, 95%; . |

141410-06-2 | 95% | 1g |

€229.00 | 2023-06-15 | |

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 712884-500MG |

(S)-(+)-Methyl indoline-2-carboxylate |

141410-06-2 | ≥97.0% (HPLC) | 500MG |

¥766.33 | 2022-02-24 | |

| Apollo Scientific | OR955542-5g |

(S)-(+)-Methyl indoline-2-carboxylate |

141410-06-2 | 98% | 5g |

£223.00 | 2025-02-21 | |

| eNovation Chemicals LLC | K36421-5g |

(S)-indoline-2-carboxylicacidmethylester |

141410-06-2 | 98% | 5g |

$585 | 2024-06-09 | |

| Enamine | EN300-316891-0.1g |

methyl (2S)-2,3-dihydro-1H-indole-2-carboxylate |

141410-06-2 | 95.0% | 0.1g |

$24.0 | 2025-03-19 | |

| Enamine | EN300-316891-0.25g |

methyl (2S)-2,3-dihydro-1H-indole-2-carboxylate |

141410-06-2 | 95.0% | 0.25g |

$35.0 | 2025-03-19 |

(S)-(+)-Methyl indoline-2-carboxylate 関連文献

-

Yuanyuan Han,Wei Jiang Soft Matter, 2017,13, 2634-2642

-

2. Spectroscopic studies of the optical properties of carbon dots: recent advances and future prospectsQingnan Zhao,Wei Song,Bing Zhao,Bai Yang Mater. Chem. Front., 2020,4, 472-488

-

Arvind K. Gupta,Alexander Steiner,Ramamoorthy Boomishankar Dalton Trans., 2012,41, 9753-9759

-

Daniel T. Weiss,Philipp J. Altmann,Stefan Haslinger,Christian Jandl,Alexander Pöthig,Mirza Cokoja,Fritz E. Kühn Dalton Trans., 2015,44, 18329-18339

-

Ping Zhang,Gedeng Ruan,Dong Shen RSC Adv., 2016,6, 66672-66681

141410-06-2 ((S)-(+)-Methyl indoline-2-carboxylate) 関連製品

- 16851-56-2(1H-Indole-2-carboxylicacid, 2,3-dihydro-)

- 78348-24-0(Indoline-2-carboxylic acid)

- 59040-84-5(methyl indoline-2-carboxylate)

- 120925-75-9((S)-Benzyl indoline-2-carboxylate)

- 50501-07-0(Ethyl Indoline-2-carboxylate)

- 82923-81-7((S)-Indoline-2-carboxylic Acid Ethyl Ester Hydrochloride)

- 680618-12-6(2-ETHOXY-5-[(PYRROLIDINE-1-CARBONYL)-AMINO]-BENZENESULFONYL CHLORIDE)

- 1361488-25-6(4'-(Chloromethyl)-2,4,6,2'-tetrachlorobiphenyl)

- 31654-38-3(DL-a-Bromopropionyl-DL-alanine)

- 2228467-35-2(2-amino-3-(5-fluoropyridin-3-yl)-2-methylpropan-1-ol)

推奨される供給者

Amadis Chemical Company Limited

(CAS:141410-06-2)(S)-(+)-Methyl indoline-2-carboxylate

清らかである:99%/99%

はかる:5g/25g

価格 ($):154.0/513.0